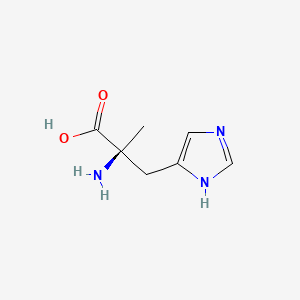
alpha-Methylhistidine
Übersicht
Beschreibung
Alpha-Methylhistidine is a non-proteinogenic α-amino acid that is histidine in which the methyl group is located at the Cα-position . It is also known as 2-amino-3-(1H-imidazol-5-yl)-2-methylpropanoic acid .
Molecular Structure Analysis
The molecular formula of alpha-Methylhistidine is C7H11N3O2 . Its average mass is 169.181 Da and its monoisotopic mass is 169.085129 Da .Physical And Chemical Properties Analysis
Alpha-Methylhistidine has a molecular formula of C7H11N3O2. Its average mass is 169.181 Da and its monoisotopic mass is 169.085129 Da .Wissenschaftliche Forschungsanwendungen
1. Role in Histidine Synthesis Control
Alpha-Methylhistidine has been studied for its influence on histidine synthesis. Research has shown that bacterial cells exposed to alpha-Methylhistidine displayed de-repressed levels of histidine biosynthetic enzymes. This indicates that alpha-Methylhistidine plays a role in regulating the biosynthesis of histidine, particularly in Escherichia coli, by inhibiting the attachment of histidine to soluble RNA (Schlesinger & Magasanik, 1964).
2. Inhibition of Histamine Synthesis
Studies have investigated alpha-Methylhistidine as an inhibitor of histamine synthesis. Alpha-Methylhistidine was found to inhibit histamine synthesis both in vitro and in vivo, particularly by affecting histidine decarboxylase activity. This suggests a potential role for alpha-Methylhistidine in controlling histamine levels in certain physiological contexts (Duggan, Hooke, & Maycock, 1984).
3. Metabolism and Excretion Studies
The metabolism of alpha-Methylhistidine has been a subject of study, particularly in the context of muscle protein turnover. Research shows that alpha-Methylhistidine is not significantly incorporated into muscle tRNA and is quantitatively excreted in urine, primarily as unchanged 3-methylhistidine and its N-acetyl derivative. This highlights its potential as a marker for muscle protein turnover and its metabolic pathway in organisms (Young et al., 1972).
4. Effects on Cognitive Functions
Alpha-Methylhistidine has been studied for its effects on cognitive functions, particularly in the context of spatial memory deficits in rats. Research indicates that intracerebroventricular injection of alpha-Methylhistidine can result in memory deficits, suggesting its impact on brain functions and the histaminergic system (Chen, Sugimoto, & Kamei, 1999).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(1H-imidazol-5-yl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-7(8,6(11)12)2-5-3-9-4-10-5/h3-4H,2,8H2,1H3,(H,9,10)(H,11,12)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRYYCWYCMJNGA-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=CN1)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CN=CN1)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20207397 | |
| Record name | alpha-Methylhistidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Methylhistidine | |
CAS RN |
587-20-2 | |
| Record name | alpha-Methylhistidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Methylhistidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



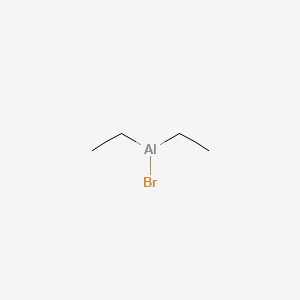
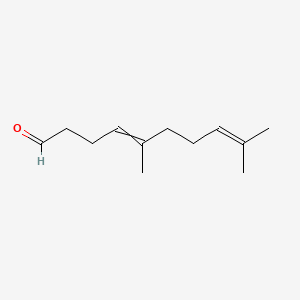
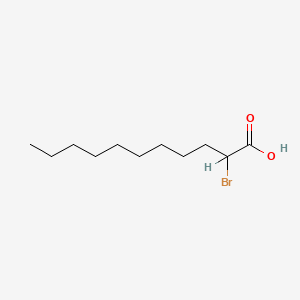
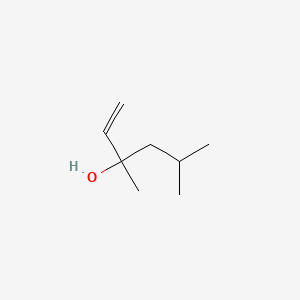
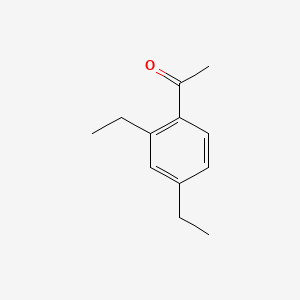
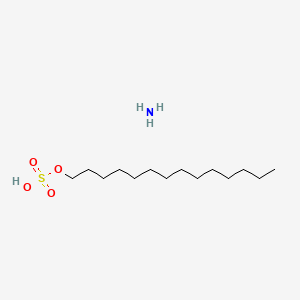
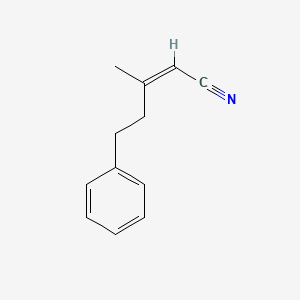
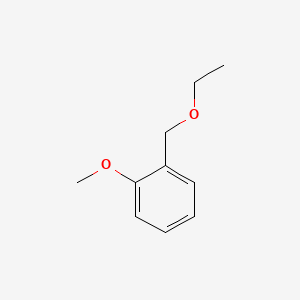
![Acetamide, N-[3-[[2-(2-ethoxyethoxy)ethyl]ethylamino]phenyl]-](/img/structure/B1617218.png)

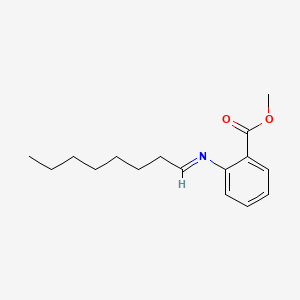
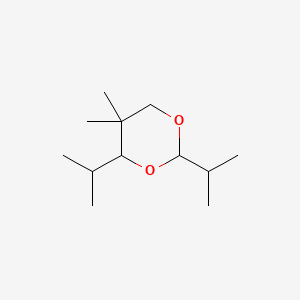
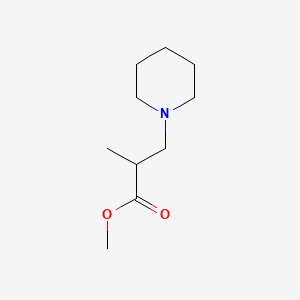
![Ethanaminium, N,N-diethyl-N-methyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, methyl sulfate](/img/structure/B1617226.png)